
2-chloro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Benzamides, which are structurally similar to the compound , can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Characterization
The research on antipyrine derivatives, including 2-chloro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, has revealed intricate intermolecular interactions, characterized through X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations. These studies highlight the importance of hydrogen bonds and π-interactions in stabilizing molecular assemblies, offering insights into the design of new compounds with tailored properties (Saeed et al., 2020).
Antimicrobial and Antitubercular Activities
Research has identified certain derivatives of 2-chloro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide with promising antimicrobial and antitubercular activities. For instance, some compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting their potential as lead molecules for developing new antitubercular drugs (Nayak et al., 2016).
Anticancer Properties
Several studies have focused on the synthesis and biological evaluation of benzamide derivatives for their anticancer activities. These investigations include the evaluation of these compounds against various cancer cell lines, identifying derivatives with potent anticancer properties and elucidating their mechanisms of action, such as the activation of apoptotic pathways (Raffa et al., 2019).
Synthesis and Chemical Properties
The chemical synthesis and characterization of 2-chloro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide derivatives have been extensively studied. These works detail various synthetic routes, structural analysis, and the exploration of chemical reactivity, providing a foundation for further modifications and applications of these compounds in medicinal chemistry and material science (Hegazi et al., 2010).
Antioxidant and Electrochemical Applications
Recent research has also explored the antioxidant properties and electrochemical applications of 2-chloro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide derivatives. These studies investigate their potential in scavenging free radicals and in modifying electrodes for the detection of anticancer drugs, demonstrating the versatility of these compounds beyond traditional pharmaceutical applications (Abdel-Rahman et al., 2023).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-chloro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” are currently unknown. The compound is a part of a collection of unique chemicals provided to early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s interaction with its targets and its influence on biochemical pathways.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-17-9-5-4-8-16(17)18(23)20-10-11-22-13-15(12-21-22)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDZCOZAGVYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

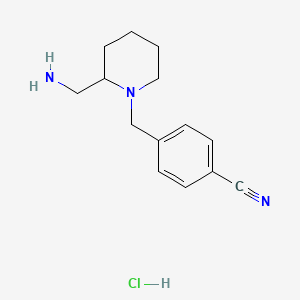

![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2478061.png)
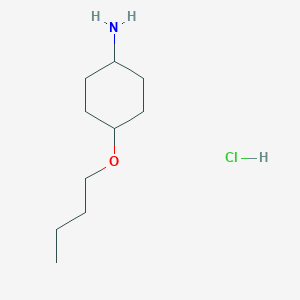
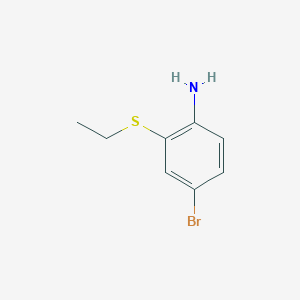
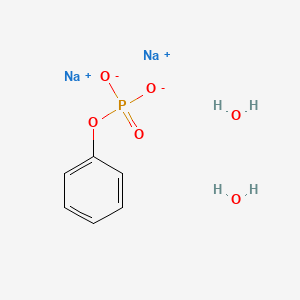
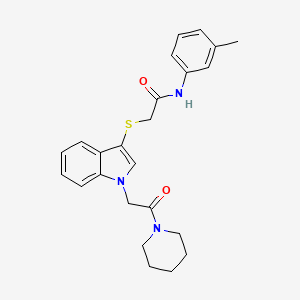
![ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2478070.png)
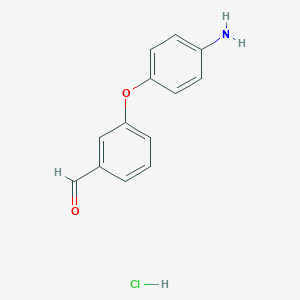
![N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2478074.png)
![2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B2478075.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2478077.png)
![8-(4-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478079.png)